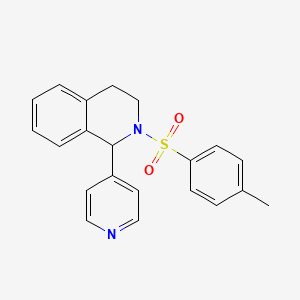

2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline

Overview

Description

The compound “2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline” is a complex organic molecule. It contains a pyridine ring, an isoquinoline structure, and a sulfonyl group attached to a methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered ring with nitrogen, which can contribute to the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of reactions to occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications

Antimicrobial Activity

The synthesis and biological evaluation of 2-(4-methylsulfonylphenyl) indole derivatives revealed that compound 7g displayed potent antibacterial activity against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. Its safe therapeutic dose makes it a promising candidate for combating bacterial infections .

Anti-Inflammatory Properties

Several compounds within this series, including 7a–k , 8a–c , and 9a–c , demonstrated good anti-inflammatory activity. Notably, they exhibited selective inhibition of cyclooxygenase-2 (COX-2) compared to reference drugs like indomethacin and celecoxib. The challenge lies in finding agents that relieve inflammation without causing gastric side effects. These compounds show promise in achieving that balance .

Nitric Oxide (NO) Release

Compounds 9a–c released moderate amounts of NO. This property is significant because NO acts as a vasodilator and inhibits platelet aggregation. By incorporating NO-donor moieties, these compounds may mitigate cardiovascular side effects associated with selective COX-2 inhibitors .

Antipromastigote Activity

Molecular simulation studies justified the potent in vitro antipromastigote activity of compound 13 . It exhibited a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy. This finding suggests potential applications in combating parasitic diseases .

Antitubercular Activity

Derivatives derived from pyridine and indole, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one , were investigated for their in vitro antitubercular activity. These compounds showed promise against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .

COX-2 Inhibitors

In recent years, selective COX-2 inhibitors have gained importance in medicinal chemistry. A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated. These compounds hold potential as COX-2 inhibitors, addressing the need for effective anti-inflammatory agents with fewer adverse effects .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . These compounds have also shown potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that the molecular interactions of similar compounds have been studied using molecular docking . These studies can provide insights into how these compounds interact with their targets and the resulting changes.

Biochemical Pathways

Similar compounds have been shown to have significant activity againstMycobacterium tuberculosis and Plasmodium berghei , suggesting that they may affect the biochemical pathways of these organisms.

Result of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis and Plasmodium berghei . This suggests that these compounds may have a significant impact on the cellular functions of these organisms.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-16-6-8-19(9-7-16)26(24,25)23-15-12-17-4-2-3-5-20(17)21(23)18-10-13-22-14-11-18/h2-11,13-14,21H,12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBIWCPDWRCKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80414267 | |

| Record name | 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80414267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline | |

CAS RN |

7062-95-5 | |

| Record name | 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80414267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3031717.png)

![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine](/img/structure/B3031724.png)

![1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole](/img/structure/B3031727.png)